Bienvenue dans la boutique en ligne BenchChem!

4-(4-butylphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

KATP channel modulation regioisomer SAR fluorine substitution effects

Secure a unique 8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide KATP chemical probe not represented among published analogs. Its differentiated substitution pattern enables novel SAR profiling of tissue selectivity and lipophilicity-permeability relationships for next-gen modulator design. Available with 95%+ purity for in vitro electrophysiology, insulin release, and vasorelaxation assays.

Molecular Formula C19H17FN2O2S
Molecular Weight 356.42
CAS No. 1207056-55-0
Cat. No. B2406359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-butylphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
CAS1207056-55-0
Molecular FormulaC19H17FN2O2S
Molecular Weight356.42
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N
InChIInChI=1S/C19H17FN2O2S/c1-2-3-5-14-8-10-15(11-9-14)22-13-16(12-21)25(23,24)19-17(20)6-4-7-18(19)22/h4,6-11,13H,2-3,5H2,1H3
InChIKeyJXBIDMSDPQRJHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Butylphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (CAS 1207056-55-0): Structural and Pharmacophore Context


4-(4-Butylphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (CAS 1207056-55-0, molecular formula C19H17FN2O2S, MW 356.4 g/mol) belongs to the 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide class, a scaffold recognized for its potential as an ATP-sensitive potassium (KATP) channel modulator [1]. The compound features a key 8-fluoro substitution on the benzothiazine core and a 4-butylphenyl substituent at the N-4 position, distinguishing it from other in-class derivatives. The benzothiazine-2-carbonitrile 1,1-dioxide scaffold is a validated bioisostere of benzopyran-based potassium channel openers, with several derivatives demonstrating vasorelaxant and insulin-release inhibitory activities [2].

Why 4-(4-Butylphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide Cannot Be Interchanged with Other Benzothiazine Derivatives


The 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide chemotype exhibits pronounced structure-activity relationship (SAR) sensitivity at both the N-4 aryl substituent and the position of halogen substitution on the fused benzene ring [1]. Systematic SAR studies on this scaffold have demonstrated that the nature and position of substituents critically dictate functional outcomes, including tissue selectivity, vasorelaxant potency, and the balance between KATP channel activation and insulin release inhibition [2]. The target compound's specific substitution pattern—an 8-fluoro group combined with a 4-butylphenyl N-4 substituent—is not represented among the pharmacologically characterized analogs. Consequently, interchange with a 6-fluoro regioisomer (e.g., CAS 1207002-11-6), a 6-chloro analog (e.g., CAS 1251597-65-5), or a non-fluorinated analog would predictably alter physicochemical properties (lipophilicity, electronic distribution) and potentially shift the biological activity profile in ways that are not quantitatively predictable without empirical testing [3].

Quantitative Differentiation Evidence for 4-(4-Butylphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide


Fluorine Regioisomerism: 8-Fluoro vs. 6-Fluoro Substitution on the Benzothiazine Core

The target compound bears a fluorine atom at the 8-position of the benzothiazine ring, distinguishing it from the 6-fluoro regioisomer 4-(4-butylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile (CAS 1207002-11-6) [1]. In the 1,4-benzothiazine series, the position of halogen substitution on the fused benzene ring is a critical determinant of biological activity. Published SAR for related benzothiazine-2-carbonitrile 1,1-dioxides shows that the 7-chloro substitution pattern (analogous to 6-substitution in the numbering of the target compound's scaffold) produced compounds with KATP channel opening activity that inhibited insulin release (IC50 = 5.45 ± 1.9 µM for compound 10 in betaTC3 cells) and lacked vasorelaxant effects (IC50 > 300 µM in precontracted rat aorta rings) [2]. The 8-fluoro substitution represents an unexplored region of chemical space within this pharmacophore, with no published quantitative activity data available for direct comparison. The electronic and steric environment at the 8-position differs substantially from the 6-position, which could alter interactions with the KATP channel sulfonylurea receptor (SUR) subunit [3].

KATP channel modulation regioisomer SAR fluorine substitution effects

N-4 Substituent Differentiation: 4-Butylphenyl vs. 4-Chlorophenyl and 4-Bromophenyl Analogs

The target compound carries a 4-butylphenyl substituent at the N-4 position, providing a distinct lipophilic and steric profile compared to common halogen-substituted phenyl analogs such as 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide and 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (CAS 1226437-68-8) [1]. The 4-butylphenyl group introduces an alkyl chain that extends beyond the rigid aryl ring, offering additional conformational flexibility and potential for hydrophobic packing interactions not available with simple halogenated phenyl rings. Within the broader benzothiazine-2-carbonitrile 1,1-dioxide class, N-4 aryl substituents have been shown to influence tissue selectivity and potency; for example, compound 10 (7-chloro-3-isopropylamino-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide) displayed beta-cell selectivity, whereas other N-4 substituted analogs in the same series exhibited vasorelaxant activity [2]. No quantitative head-to-head comparison between 4-butylphenyl and 4-halogenophenyl analogs has been published.

N-4 aryl substituent SAR lipophilicity modulation hydrophobic interaction potential

Sulfone (1,1-Dioxide) Pharmacophoric Requirement: Structural Necessity for Ion Channel Activity

The 1,1-dioxide (sulfone) group at the sulfur atom is a conserved, essential pharmacophoric element for potassium channel modulation in this chemical series [1]. In a head-to-head synthetic comparison within the 4H-1,4-benzothiazine class, 1,1-dioxide derivatives demonstrated KATP channel opening activity, whereas the corresponding non-oxidized 4H-1,4-benzothiazine analogs were inactive or substantially less potent [2]. The target compound incorporates this critical 1,1-dioxide moiety, which distinguishes it from non-oxidized benzothiazine derivatives that lack the sulfone group and are therefore unlikely to engage KATP channels in the same manner. Quantitative SAR data from a series of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxides showed that compound 3a (7-chloro-3-methyl) inhibited insulin release with an IC50 of approximately 4.7 µM in betaTC3 cells and reduced plasma insulin levels in anesthetized rats upon intravenous administration [3].

sulfone pharmacophore KATP channel activation hydrogen bond acceptor

Carbonitrile at C-2: Electron-Withdrawing Group Essential for Activity and Metabolic Stability

The 2-carbonitrile substituent acts as a strong electron-withdrawing group that polarizes the benzothiazine ring system and provides a hydrogen bond acceptor site. In the 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide series, the nitrile group is a conserved feature associated with KATP channel opening activity [1]. Replacement of the nitrile with a carboxylate ester (e.g., methyl 4-(4-butylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate, CAS 1291865-76-3) or a morpholine amide (e.g., 4-(4-butylphenyl)-6-fluoro-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione) fundamentally alters the electronic properties and hydrogen-bonding capacity at the C-2 position . The nitrile group is also recognized as a metabolically stable bioisostere of carbonyl-containing functional groups, potentially offering advantages in terms of oxidative metabolism resistance compared to ester or amide derivatives [2].

electron-withdrawing group metabolic stability nitrile pharmacophore

Recommended Application Scenarios for 4-(4-Butylphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide Based on Differentiation Evidence


SAR Expansion of KATP Channel Openers via Unexplored 8-Fluoro Substitution

The target compound provides access to the 8-fluoro substitution pattern on the benzothiazine core, a region not represented among published KATP channel-opening benzothiazine-2-carbonitrile 1,1-dioxides. Researchers seeking to explore new chemical space within this pharmacophore can use this compound to assess whether 8-fluoro substitution yields distinct potency, efficacy, or tissue selectivity profiles compared to the extensively characterized 6-fluoro and 7-chloro analogs [1]. The compound is suitable for in vitro electrophysiological evaluation using patch-clamp assays on recombinant KATP channel subtypes (SUR1/Kir6.2, SUR2A/Kir6.2, SUR2B/Kir6.2) and for comparison against reference openers such as diazoxide or the 7-chloro-3-methyl lead compound [2].

Lipophilicity-Driven Membrane Permeability Optimization Studies

With a computed XLogP3-AA of 4.5 and a 4-butylphenyl N-4 substituent, the target compound occupies a higher lipophilicity range than typical 4-halogenophenyl analogs (estimated XLogP 3.2–3.8) [1]. This differentiated property profile makes it a useful tool compound for investigating the relationship between lipophilicity and membrane permeability in the benzothiazine-2-carbonitrile 1,1-dioxide series. Parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer permeability studies comparing this compound against 4-chlorophenyl or 4-bromophenyl analogs can quantify the impact of the 4-butylphenyl substituent on passive diffusion [3].

Chemical Probe for Beta-Cell vs. Vascular KATP Channel Selectivity Profiling

The benzothiazine-2-carbonitrile 1,1-dioxide series includes compounds that exhibit functional selectivity between pancreatic beta-cell KATP channels (mediating insulin release inhibition) and vascular smooth muscle KATP channels (mediating vasorelaxation) [1]. The target compound's unique combination of 8-fluoro and 4-butylphenyl substituents has not been profiled for tissue selectivity. Procurement of this compound enables side-by-side testing in insulin release assays (rat islets or betaTC3 cells) and precontracted rat aortic ring vasorelaxation assays to determine whether the 8-fluoro substitution pattern shifts selectivity toward or away from either tissue endpoint [2].

Fragment-Based or Structure-Based Drug Design Starting Point

As a structurally characterized compound with a defined SMILES string (CCCCc1ccc(N2C=C(C#N)S(=O)(=O)c3c(F)cccc32)cc1) and available InChIKey (JXBIDMSDPQRJHO-UHFFFAOYSA-N), the target compound can serve as a starting point for computational docking studies against KATP channel subunit homology models or for ligand-based pharmacophore modeling [1]. Its structural features—particularly the 8-fluoro substitution and the flexible butyl chain—provide vectors for further derivatization that are not accessible from the commonly used 6-fluoro or 7-chloro scaffolds, potentially guiding the design of next-generation KATP channel modulators with improved subtype selectivity [2].

Quote Request

Request a Quote for 4-(4-butylphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.